1-(2,5-Dimethylphenyl)butan-1-ol

Übersicht

Beschreibung

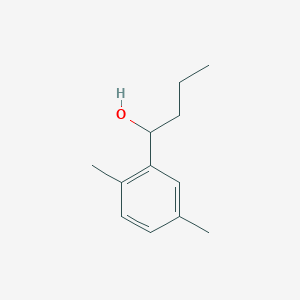

1-(2,5-Dimethylphenyl)butan-1-ol is an organic compound with the molecular formula C₁₂H₂₄O. It is a derivative of phenylbutanol, featuring a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a butan-1-ol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)butan-1-ol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 2,5-dimethylbenzene with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Analyse Chemischer Reaktionen

1-(2,5-Dimethylphenyl)butan-1-ol undergoes various types of chemical reactions:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(2,5-dimethylphenyl)butan-1-one, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

Reduction: The ketone form can be reduced back to the alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further substituted with other groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, PCC, and oxygen in the presence of a catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and Lewis acids.

Major Products Formed:

Oxidation: 1-(2,5-dimethylphenyl)butan-1-one.

Reduction: this compound (reformed).

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylphenyl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism by which 1-(2,5-Dimethylphenyl)butan-1-ol exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses, leading to anti-inflammatory effects.

Receptor Activation: It may bind to receptors involved in pain perception, providing analgesic effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dimethylphenyl)butan-1-ol is similar to other phenylbutanol derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:

1-(3,5-Dimethylphenyl)butan-1-ol: Similar structure but with different positions of the methyl groups.

1-(2,4-Dimethylphenyl)butan-1-ol: Another positional isomer with different biological activity.

These compounds differ in their reactivity and biological effects due to the different positions of the methyl groups on the phenyl ring.

Biologische Aktivität

1-(2,5-Dimethylphenyl)butan-1-ol is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as an alcohol with a specific phenyl substitution. Its molecular structure can influence its biological activity, particularly in how it interacts with biological systems.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within biological systems. The compound may modulate metabolic pathways and influence signaling processes through:

- Enzyme Interaction : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors, influencing physiological responses.

Case Study: Enzyme Interaction

Research indicates that compounds similar to this compound exhibit significant interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Enzyme Modulation | Potential inhibitor/activator of cytochrome P450 |

Therapeutic Potential

Given its biological activities, this compound is being explored for potential therapeutic applications:

- Cancer Therapy : Its cytotoxic properties make it a candidate for further investigation in oncology.

- Antimicrobial Treatments : Its efficacy against bacteria positions it as a potential lead compound for developing new antibiotics.

Industrial Uses

In addition to its medicinal applications, this compound is also utilized in the production of fragrances and flavors due to its pleasant odor profile. Its role as a precursor in organic synthesis further emphasizes its versatility in chemical industries .

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-5-12(13)11-8-9(2)6-7-10(11)3/h6-8,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVRXIHSHBHNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289093 | |

| Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854179-21-8 | |

| Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854179-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.